molecular formula C29H37NO2 B1665073 Aglepristone CAS No. 124478-60-0

Aglepristone

货号: B1665073
CAS 编号: 124478-60-0
分子量: 431.6 g/mol
InChI 键: RTCKAOKDXNYXEH-IRYDGCRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿格列普里斯酮是一种合成类固醇抗孕激素,与米非司酮相关。它以商品名Alizin销售,主要用于兽医。 阿格列普里斯酮专门用作妊娠动物的堕胎药,具有一定的抗糖皮质激素活性 .

化学反应分析

阿格列普里斯酮会发生各种化学反应,包括:

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如氢化铝锂,以及各种取代反应的催化剂。这些反应形成的主要产物取决于所使用的特定条件和试剂。

科学研究应用

阿格列普里斯酮具有广泛的科学研究应用:

作用机制

阿格列普里斯酮通过与子宫孕激素受体结合而起作用,而不产生孕激素的生物学效应。这会阻断妊娠期间孕激素的作用,导致胎儿吸收、流产或诱导分娩。 该化合物对孕激素受体的亲和力很高,使其在各种孕激素依赖性疾病中有效 .

相似化合物的比较

阿格列普里斯酮类似于其他抗孕激素,如米非司酮、利洛普里斯酮、奥纳普里斯酮、特拉普里斯酮和托里普里斯酮。 阿格列普里斯酮以其对孕激素受体的高亲和力和其在兽医中的特定用途而独特 . 与用于人类医学的米非司酮不同,阿格列普里斯酮主要用于动物 .

结论

阿格列普里斯酮是一种多用途化合物,在兽医和科学研究中具有重要应用。其独特的特性和对孕激素受体的高亲和力使其成为研究和治疗孕激素依赖性疾病的宝贵工具。

属性

CAS 编号

124478-60-0

分子式

C29H37NO2

分子量

431.6 g/mol

IUPAC 名称

(13S,17R)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-enyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H37NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h5-7,9-10,15,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1

InChI 键

RTCKAOKDXNYXEH-IRYDGCRRSA-N

SMILES

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

手性 SMILES

CC=C[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

规范 SMILES

CC=CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O

外观

Solid powder

Pictograms

Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

11beta-(p-(dimethylamino)phenyl)-17beta-hydroxy-17-((Z)-propenyl)estra-4,9-dien-3-one
aglepristone
Alizine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aglepristone
Reactant of Route 2
Aglepristone
Reactant of Route 3
Aglepristone
Reactant of Route 4
Aglepristone
Reactant of Route 5
Aglepristone
Reactant of Route 6
Aglepristone
Customer
Q & A

Q1: How does aglepristone exert its antiprogestational effects?

A1: this compound (RU534) acts as a competitive antagonist of progesterone receptors. It binds to these receptors with higher affinity than progesterone itself, effectively blocking progesterone's ability to bind and exert its effects. [, , ]

Q2: What are the downstream consequences of this compound's action?

A2: By blocking progesterone receptors, this compound disrupts progesterone-dependent processes, particularly in the uterus and mammary glands. This leads to a cascade of effects, including:

  • Termination of pregnancy: this compound can induce abortion in various stages of pregnancy. [, , , , , , , , , , , , , ]
  • Treatment of pyometra: In cases of pyometra, this compound can help resolve the infection and reduce uterine size by counteracting progesterone's influence on the uterus. [, , , , ]
  • Management of mammary hyperplasia: this compound can also be effective in reducing the size and reversing the effects of progesterone-driven mammary hyperplasia in cats. [, , ]

Q3: Does this compound directly induce luteolysis?

A3: Research suggests that this compound does not directly or immediately cause luteolysis. [, ] this compound administration in mid-pregnancy does not directly impact plasma progesterone concentrations in the short term. [] In fact, progesterone levels can even increase after this compound administration. []

Q4: How does this compound affect the uterine environment?

A4: While this compound's primary action is on progesterone receptors, it also seems to induce changes in the uterine environment. Studies have shown increased expression of progesterone receptors in various uterine tissues (endometrium, myometrium) following this compound treatment. [] This heightened sensitivity to estrogen may be linked to inflammation, hemorrhage, and hyperplasia observed in the endometrium. []

Q5: What changes occur in the vagina following this compound administration?

A5: this compound administration during the mid-luteal phase affects vaginal parameters such as pH and electrical resistance of vaginal mucus. [] A significant decrease in electrical resistance and an increase in vaginal pH were observed in treated bitches. [] These changes could be linked to altered progesterone levels and their effects on the vaginal environment.

Q6: How does this compound influence mammary tumors in dogs?

A6: this compound administration has been linked to a reduced Ki67 proliferation index in canine mammary tumors, particularly in those expressing progesterone receptors. [] Further research on its clinical application in managing canine mammary tumors is ongoing. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。